molecular formula C17H18N4O3 B2739331 9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 385787-46-2

9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Katalognummer: B2739331
CAS-Nummer: 385787-46-2
Molekulargewicht: 326.356
InChI-Schlüssel: OZVIGXKOKGWXNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a sophisticated triazoloquinazolinone derivative of significant interest in medicinal chemistry and drug discovery. Compounds featuring the triazoloquinazoline core are recognized as key pharmacophores and have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties . The specific substitution pattern on this scaffold is designed to modulate its electronic properties, lipophilicity, and interactions with biological targets. This compound is of particular value in oncology research. Triazoloquinazolinone derivatives have been investigated as potential inhibitors of critical enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) . Furthermore, similar analogues have been identified as potent inhibitors of the oncogenic protein tyrosine phosphatase SHP2, which plays a crucial role in cell proliferation and survival signaling pathways like RAS-ERK and PI3K-AKT . Inhibition of SHP2 is a promising strategy for targeted cancer therapy. The structural features of this compound, including the fused triazole and quinazolinone rings, contribute to its ability to engage in key hydrogen bonding and π-stacking interactions within enzyme active sites . The synthesis of this reagent typically involves multi-step organic reactions, such as a cyclization reaction between an appropriate 1,2,4-triazol-5-amine derivative and a functionalized carbonyl precursor, often under acidic or catalytic conditions . It is supplied as a high-purity compound to ensure consistent and reliable results in experimental settings. Researchers can utilize this chemical as a valuable building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-10-6-7-14(24-2)11(8-10)16-15-12(4-3-5-13(15)22)20-17-18-9-19-21(16)17/h6-9,16H,3-5H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVIGXKOKGWXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=NC=NN24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3} with a molecular weight of approximately 342.41 g/mol. The structure consists of a fused triazole and quinazoline ring system with a dimethoxyphenyl substituent that enhances its pharmacological profile.

Synthesis Overview:
The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the desired triazoloquinazoline framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. In vitro evaluations have demonstrated that compounds similar to 9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibit moderate cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Activity
Hepatocellular carcinoma (HePG-2)29.47Moderate cytotoxicity
Mammary gland breast cancer (MCF-7)39.41Moderate cytotoxicity
Human prostate cancer (PC3)Not specifiedModerate activity
Colorectal carcinoma (HCT-116)17.35Highest activity

These results indicate that the compound exhibits selective cytotoxicity against colorectal carcinoma cells compared to other tested lines .

The mechanisms underlying the anticancer effects of this compound involve:

  • Inhibition of cell proliferation: The compound has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells.
  • Induction of apoptosis: It promotes apoptotic pathways leading to cancer cell death.

Additional Biological Activities

Beyond its anticancer properties, triazoloquinazolines have been investigated for other biological activities:

  • Antimicrobial Activity: Some derivatives have exhibited significant antibacterial properties against various strains.
  • Anti-inflammatory Effects: Research suggests potential applications in treating inflammatory diseases due to their ability to modulate inflammatory pathways.

Case Studies

  • Study on Hepatocellular Carcinoma: A study evaluated the effects of several triazoloquinazoline derivatives on HePG-2 cells. The results indicated that compounds with similar structures to 9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one could significantly inhibit cell growth and induce apoptosis .
  • In Vitro Evaluation Against Bacterial Strains: Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity linked to structural modifications in the quinazoline framework.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

The 2,5-dimethoxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

  • 9-(4-Chlorophenyl) analog : Replacing methoxy groups with a chloro substituent increases molecular weight (328.8 vs. ~366.4 g/mol for the target compound) and logP (3.34 vs. ~3.57), suggesting enhanced lipophilicity .
  • 9-(4-Hydroxyphenyl) analog : The hydroxyl group improves water solubility but reduces catalytic reusability in synthesis due to polar interactions, requiring additional purification steps .
  • 9-(4-Ethoxyphenyl) analog : Ethoxy substitution slightly increases steric bulk compared to methoxy, marginally affecting reaction yields (82–85% vs. 80–84% for the target compound) .

Core Heterocycle Modifications

  • Tetrazolo[5,1-b]quinazolinones: Replacing the triazole ring with tetrazole (e.g., 9-(4-chlorophenyl)-tetrazolo derivative) reduces hydrogen bond acceptors (from 4 to 3) and polar surface area (51.6 vs. 54.3 Ų), altering pharmacokinetic profiles .
  • Benzimidazoloquinazolinones: These analogs exhibit lower synthetic efficiency (60–75% yield vs. 80–90% for triazolo derivatives) due to slower cyclization kinetics .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

Compound Molecular Weight (g/mol) logP H-Bond Acceptors Polar Surface Area (Ų) Synthetic Yield (%) Pharmacological Activity
Target Compound ~366.4 3.57 4 54.3 80–90 RXFP4 agonism (EC₅₀ = 0.8 μM)
9-(2-Chlorophenyl) analog 328.8 3.34 4 51.6 78–82 Not reported
9-(4-Hydroxyphenyl) analog ~324.3 2.91 5 62.1 85–88 Antioxidant activity
Tetrazolo[5,1-b]quinazolinone 342.7 2.75 3 48.9 70–75 Anticancer (IC₅₀ = 12 μM)

Pharmacological Insights

The target compound’s 2,5-dimethoxy groups enhance RXFP4 receptor binding affinity (EC₅₀ = 0.8 μM) compared to the 4-chlorophenyl analog, which lacks significant receptor activity . In contrast, benzimidazolo derivatives show broader biological activity, including anticancer and antimicrobial effects, but with lower selectivity .

Q & A

Q. What are the key synthetic routes for preparing 9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions using substituted quinazolinones and aryl aldehydes. A catalytic system involving deep eutectic solvents (e.g., NGPU catalyst) has shown superior efficiency, achieving yields >85% under mild conditions (60–80°C, 3–5 hours). Key parameters include solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios of reactants. For example, excess 2,5-dimethoxyphenylboronic acid improves regioselectivity during cyclization steps .
  • Table 1 : Comparison of Catalytic Systems
CatalystReaction Time (h)Yield (%)Purity (%)
NGPU3.58798.5
Conventional H₂SO₄86289

Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic peaks:
  • Methoxy protons (δ 3.70–3.85 ppm, singlet for 2,5-dimethoxy groups).
  • Triazole protons (δ 7.20–7.45 ppm, multiplet).
  • LC-MS : Molecular ion peak at m/z 393.1 [M+H]⁺, with fragmentation patterns confirming the tetrahydroquinazoline core.
  • X-ray crystallography (if crystalline) resolves stereochemistry, as seen in analogs like 9-(2-chloroethoxy)-dihydrobenzoquinazoline derivatives .

Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Use software like Schrödinger’s QikProp or ACD/Labs to calculate:
  • XLogP : ~2.9 (similar to triazoloquinazoline analogs, indicating moderate lipophilicity) .
  • Topological Polar Surface Area (TPSA) : ~59.8 Ų, suggesting moderate membrane permeability.
  • Solubility in DMSO (>10 mM) and aqueous buffers (<0.1 mM) can be validated via shake-flask assays.

Advanced Research Questions

Q. How do substituent variations on the dimethoxyphenyl group affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies on analogs reveal:
  • 2,5-Dimethoxy substitution : Enhances binding to kinase targets (e.g., CDK inhibitors) due to π-π stacking and H-bonding with active sites.
  • Halogenation (e.g., Cl, Br) : Increases cytotoxicity but reduces solubility. For example, 7-bromo analogs show IC₅₀ values <1 µM in leukemia cell lines .
  • Table 2 : SAR Trends for Substituted Derivatives
SubstituentTarget Affinity (nM)Solubility (µM)
2,5-OMe4512
3-Cl288
4-F6218

Q. How to resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
  • Standardized protocols : Use identical cell lines (e.g., MCF-7 vs. HEK293) and incubation times (48–72 hours).
  • Dose-response validation : Replicate experiments with 10-point dilution series (0.1–100 µM).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .

Q. What green chemistry approaches optimize the synthesis of this compound?

  • Methodological Answer :
  • Solvent-free mechanochemistry : Ball-milling reduces reaction time by 40% and eliminates toxic solvents.
  • Biocatalysis : Lipase-mediated cyclization improves enantiomeric excess (>90% ee) in chiral analogs .
  • Waste reduction : Recover catalysts (e.g., NGPU) via column chromatography with >90% efficiency .

Q. How to design experiments for studying metabolic stability in vitro?

  • Methodological Answer :
  • Microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition.
  • Data interpretation : Calculate intrinsic clearance (CLint) using the well-stirred model .

Methodological Considerations for Data Reproducibility

Q. What statistical designs improve reaction optimization for scale-up?

  • Methodological Answer : Apply Design of Experiments (DoE) with factors:
  • Temperature (60–100°C), catalyst loading (5–15 mol%), solvent ratio (EtOH:H₂O = 1:1 to 3:1).
  • Use response surface methodology (RSM) to identify optimal conditions (e.g., JMP® or Minitab software) .

Q. How to validate crystallographic data for polymorph screening?

  • Methodological Answer :
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Detect polymorph transitions (e.g., Form I vs. Form II) via endothermic peaks.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) in different forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.